Walphos SL-W009-1
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Overview
Description
Walphos SL-W009-1 is a chiral diphosphine ligand that belongs to the Walphos family of ligands. These ligands are known for their application in asymmetric hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure compounds. The Walphos ligands are characterized by their ferrocenyl backbone, which provides both stability and unique electronic properties.
Mechanism of Action
Target of Action
Walphos SL-W009-1 and Walphos SL-W009-2, also known as ®-(+)-1-[®-2-(2’-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, are part of the Walphos ligand family . These compounds primarily target alkenes and ketones in their role as ligands for hydrogenation catalysts .
Mode of Action
These compounds interact with their targets through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across a double bond of the alkenes and ketones, resulting in the formation of new compounds. The Walphos ligands facilitate this reaction by acting as a chiral auxiliary, which allows the reaction to proceed in a way that preferentially produces one enantiomer over the other .
Biochemical Pathways
The asymmetric hydrogenation of alkenes and ketones facilitated by Walphos ligands affects the metabolic pathways of these compounds. The resulting changes can lead to the production of different metabolites, potentially impacting various biological processes. For example, one of the Walphos ligands was used in the hydrogenation of 2-methylcinnamic acid, resulting in the formation of ®-2-methyl-3-phenylpropanoic acid .
Pharmacokinetics
Their primary role is to facilitate chemical reactions, after which they may be recovered and reused .
Result of Action
The action of this compound and Walphos SL-W009-2 results in the enantioselective synthesis of various compounds. For instance, one of the Walphos ligands was used to transform 2,4-pentanedione quantitatively and diastereoselectively into (S,S)-2,4-pentanediol with 98% enantiomeric excess .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W009-1 involves a multi-step process. The backbone of the ligand is constructed through a Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in an intermediate compound, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The key steps include the preparation of the ferrocenyl backbone and the introduction of phosphine groups. The process is optimized for high yield and purity, ensuring the ligand’s effectiveness in catalytic applications.
Chemical Reactions Analysis
Types of Reactions
Walphos SL-W009-1 primarily undergoes asymmetric hydrogenation reactions. These reactions involve the reduction of alkenes, imines, and ketones to produce enantiomerically pure products .
Common Reagents and Conditions
The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures, with the presence of hydrogen gas as the reducing agent .
Major Products
The major products formed from these reactions are enantiomerically pure compounds such as ®-2-methyl-3-phenylpropanoic acid and (S,S)-2,4-pentanediol .
Scientific Research Applications
Walphos SL-W009-1 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic asymmetric hydrogenation reactions, which are essential for the synthesis of chiral compounds.
Biology: The ligand’s ability to produce enantiomerically pure compounds makes it valuable in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is employed in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Walphos SL-W003-1: Another member of the Walphos family, known for its application in asymmetric hydrogenation reactions.
Josiphos SL-J009-1: A chiral diphosphine ligand with similar applications in asymmetric catalysis.
Uniqueness
Walphos SL-W009-1 is unique due to its specific ferrocenyl backbone and the electronic properties it imparts to the ligand. This uniqueness contributes to its high enantioselectivity and efficiency in catalytic reactions .
Properties
InChI |
InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRVINOGJFWZOP-CHKASDEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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